molecular formula C22H35N3O4 B11799001 tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11799001
M. Wt: 405.5 g/mol
InChI Key: RILUQSMIDVWCKQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of tert-butyloxycarbonyl-protected amino acids. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .

Preparation Methods

The synthesis of tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve heating the mixture to facilitate the formation of the Boc-protected amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various bases and solvents depending on the desired reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate include:

These compounds also feature the Boc protecting group but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific structure, which makes it suitable for particular synthetic routes and applications in research and industry.

Properties

Molecular Formula

C22H35N3O4

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H35N3O4/c1-15(2)25(20(27)29-22(6,7)8)18-16(11-9-13-23-18)17-12-10-14-24(17)19(26)28-21(3,4)5/h9,11,13,15,17H,10,12,14H2,1-8H3

InChI Key

RILUQSMIDVWCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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